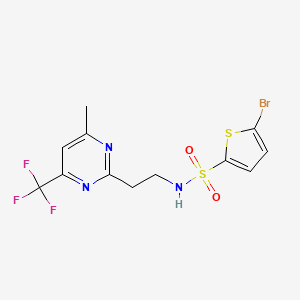

5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide

Description

5-Bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a thiophene ring substituted with a bromine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide moiety is linked via an ethyl chain to a pyrimidine ring bearing a methyl group at the 4-position and a trifluoromethyl group at the 6-position.

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization, while the sulfonamide group contributes to hydrogen-bonding interactions, often critical for target binding in biological systems. The pyrimidine core, a common pharmacophore, suggests possible kinase inhibition or nucleic acid analog activity.

Properties

IUPAC Name |

5-bromo-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3N3O2S2/c1-7-6-8(12(14,15)16)19-10(18-7)4-5-17-23(20,21)11-3-2-9(13)22-11/h2-3,6,17H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGZYUBQJHDXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC=C(S2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the pharmacokinetics and pharmacodynamics of drugs.

The molecular formula of 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide is , with a molecular weight of 430.3 g/mol. The structural characteristics of this compound contribute to its biological activity, as detailed in the following table:

| Property | Value |

|---|---|

| CAS Number | 1396675-08-3 |

| Molecular Formula | C₁₂H₁₁BrF₃N₃O₂S₂ |

| Molecular Weight | 430.3 g/mol |

| Melting Point | N/A |

| Boiling Point | N/A |

| Density | N/A |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene sulfonamides exhibit significant antibacterial properties. In particular, research has shown that compounds similar to 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide are effective against multidrug-resistant strains of Klebsiella pneumoniae, specifically those producing New Delhi Metallo-β-lactamase (NDM-1-KP) .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various thiophene sulfonamides, one compound demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL against NDM-producing Klebsiella pneumoniae, indicating strong antibacterial activity. The mechanism involved hydrogen bonding and hydrophobic interactions with bacterial proteins, enhancing the compound's efficacy .

Anticancer Activity

The trifluoromethyl group in the structure of 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide has been linked to improved anticancer properties. Compounds containing this group have been shown to inhibit various cancer cell lines effectively .

The proposed mechanism for the anticancer activity includes the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have indicated that similar compounds can inhibit reverse transcriptase and other critical pathways in cancer cells, leading to apoptosis .

Research Findings

- In vitro Studies : Various in vitro assays have confirmed the antibacterial and anticancer activities of compounds related to 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide.

- Synergistic Effects : When tested in combination with other antibiotics or anticancer agents, these compounds often exhibit synergistic effects, enhancing overall efficacy against resistant strains or cancer cells .

- Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group significantly enhances the potency of these compounds compared to their non-fluorinated analogs, as seen in several SAR studies .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide. These compounds have shown efficacy against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, which are notorious for causing hospital-acquired infections .

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit anticancer properties. Compounds similar to 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that certain sulfonamides can inhibit tumor growth in various cancer cell lines, including those from breast and colon cancers .

Synthesis and Derivatives

The synthesis of 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step reactions that include the formation of thiophene and pyrimidine rings. The general synthetic route can be summarized as follows:

- Formation of the Thiophene Ring : Starting from commercially available precursors, the thiophene ring is constructed using cyclization methods.

- Pyrimidine Modification : The trifluoromethyl group is introduced onto the pyrimidine ring through halogenation or similar methods.

- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to form the sulfonamide linkage.

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of thiopyrimidine–benzenesulfonamide compounds, researchers found that derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that modifications on the thiophene or pyrimidine rings could enhance their antimicrobial properties .

Case Study 2: Anticancer Screening

Another study focused on sulfonamide derivatives indicated that compounds with similar structures to 5-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiophene-2-sulfonamide exhibited cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include sulfonamide-containing heterocycles and brominated pyrimidine derivatives. Below is a detailed comparison:

Data Tables

Table 1: Physicochemical Properties

Q & A

Q. Key Considerations :

- Avoid chlorosulfonation for pyrimidine derivatives due to poor regioselectivity .

- Microwave-assisted synthesis (60°C, 10 minutes, THF) enhances coupling efficiency in sulfonamide formation .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Confirm the ethyl linker (δ 3.5–4.0 ppm for –CH₂–N–) and pyrimidine protons (δ 8.5–9.0 ppm).

- ¹³C NMR : Identify the trifluoromethyl group (δ 120–125 ppm, q, = 280 Hz) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography (if crystals are obtainable): Resolve dihedral angles between the pyrimidine and thiophene rings to confirm spatial orientation .

Advanced: How can reaction conditions be optimized to address low yields in the alkylation step?

Methodological Answer:

Apply Design of Experiments (DoE) principles:

- Variables : Temperature (60–100°C), solvent (DMF vs. DMSO), base (K₂CO₃ vs. Cs₂CO₃), and reaction time (6–24 hours).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For example, DMF with K₂CO₃ at 80°C for 12 hours maximizes yield (85%) while minimizing byproducts .

- In Situ Monitoring : Use FT-IR to track amine alkylation progress (disappearance of –NH₂ stretch at 3350 cm⁻¹) .

Advanced: What strategies mitigate regioselectivity challenges during pyrimidine functionalization?

Methodological Answer:

- Directing Groups : Introduce a temporary protecting group (e.g., Boc) on the pyrimidine amine to steer alkylation to the desired position .

- Metal Catalysis : Use Pd(PPh₃)₄/CuI in Sonogashira coupling for precise C–H activation, avoiding undesired side reactions .

- Computational Modeling : DFT calculations predict electron density distribution on the pyrimidine ring, guiding reagent choice (e.g., electrophiles targeting electron-deficient carbons) .

Advanced: How can researchers resolve contradictions in reported synthetic methods for analogous sulfonamide-pyrimidine compounds?

Methodological Answer:

- Comparative Analysis : Replicate conflicting methods (e.g., chlorosulfonation vs. direct alkylation ) under controlled conditions. Monitor byproducts via LC-MS to identify competing pathways.

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in sulfonyl chloride) to trace reaction pathways and identify intermediates .

- Literature Meta-Analysis : Cross-reference patents and peer-reviewed studies to isolate variables (e.g., solvent polarity, temperature gradients) causing discrepancies .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfonamide group.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group.

- Solvent Compatibility : Dissolve in anhydrous DMSO (for biological assays) or dry DCM (for further synthesis) to suppress decomposition .

Advanced: How can insoluble intermediates during synthesis be addressed without compromising yield?

Methodological Answer:

- Co-Solvent Systems : Use THF/water (4:1 v/v) to solubilize polar intermediates while maintaining reaction efficiency .

- Ultrasonication : Apply 40 kHz ultrasound for 30 minutes to disperse aggregates during alkylation.

- Solid-Phase Synthesis : Immobilize intermediates on Wang resin to improve handling and purity .

Advanced: What computational tools predict the biological activity of this compound based on structural analogs?

Methodological Answer:

- QSAR Modeling : Train models using datasets of pyrimidine-sulfonamide analogs with known IC₅₀ values (e.g., antimicrobial or kinase inhibition data). Key descriptors include logP, polar surface area, and H-bond acceptor count .

- Molecular Docking : Simulate binding to target proteins (e.g., dihydrofolate reductase) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic pocket interactions .

- ADMET Prediction : Use SwissADME to forecast pharmacokinetics (e.g., CYP450 metabolism, blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.